BenchChemオンラインストアへようこそ!

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide

Medicinal Chemistry Chemical Procurement Lead Identification

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide (CAS 1798458-99-7) is a synthetic small molecule belonging to the benzamide derivative class. It features a 4-isopropoxybenzamide pharmacophore linked to a chiral 1-(furan-3-yl)propan-2-amine moiety.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1798458-99-7
Cat. No. B2976179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide
CAS1798458-99-7
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2
InChIInChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19)
InChIKeyUYFSBDWLJDVQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide (CAS 1798458-99-7): Structural Identity and Procurement Baseline


N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide (CAS 1798458-99-7) is a synthetic small molecule belonging to the benzamide derivative class. It features a 4-isopropoxybenzamide pharmacophore linked to a chiral 1-(furan-3-yl)propan-2-amine moiety . Its empirical formula is C₁₇H₂₁NO₃ and its molecular weight is 287.35 g/mol . This compound is catalogued as a research chemical by several suppliers and is structurally related to other furan-containing benzamide derivatives explored in patent literature for diverse therapeutic applications including prostaglandin EP4 receptor agonism and fatty acid synthase (FASN) inhibition [1][2]. The compound's differentiation from close analogs—such as those with alternative heterocyclic attachments (e.g., furan-2-ylmethyl), alternative benzamide substitutions (e.g., 4-tert-butyl, 3-trifluoromethyl), or alternative alkyl chain lengths—resides in the specific combination of the furan-3-yl substitution pattern and the 4-isopropoxybenzamide core, which together determine its physicochemical profile and potential molecular recognition properties.

Why Generic Substitution Fails for N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide


Simple substitution of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide with another furan-containing benzamide risks altering critical molecular recognition features. The furan-3-yl attachment—as opposed to the more common furan-2-yl—affects hydrogen bonding geometry and steric bulk , while the 4-isopropoxybenzamide group provides a specific lipophilic and hydrogen-bond-accepting profile distinct from 4-tert-butyl, 4-methoxy, or 4-halogenobenzamide analogs [1]. Patent literature on benzamide EP4 agonists demonstrates that even minor changes in the alkoxy or heterocyclic substituent drastically alter receptor potency and selectivity [1]. Without head-to-head comparative data, structural analysis confirms that the target compound occupies a chemical space that cannot be assumed to be functionally interchangeable with its closest commercially available analogs.

Quantitative Comparative Evidence for N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide


Molecular Weight and Formula Distinguish N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide from Closest Structural Analogs

The target compound (C₁₇H₂₁NO₃; MW 287.35) is distinguished from the common analog N-(furan-2-ylmethyl)-4-isopropoxybenzamide (C₁₅H₁₇NO₃; MW 259.30) by a two-carbon longer linker between the furan and amide nitrogen, resulting in an 28.05 Da higher molecular weight and a chiral center absent in the furan-2-ylmethyl analog . Compared to 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide (CAS 1788674-45-2; MW 301.42), the target compound is lighter by 14.07 Da owing to the isopropoxy vs. tert-butyl substitution on the benzamide ring . Compared to N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide (CAS 1795491-58-5; C₁₅H₁₄F₃NO₂; MW 297.27), the target compound lacks electron-withdrawing fluorine atoms and is lighter by 9.92 Da . These differences in molecular weight, formula, and functional group electronics are critical for partitioning (logP/logD), hydrogen bonding capacity, and target recognition.

Medicinal Chemistry Chemical Procurement Lead Identification

Furan-3-yl vs. Furan-2-yl Attachment: Regioisomeric Differentiation of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide

The target compound incorporates a furan-3-yl group, whereas the commercially common analog N-(furan-2-ylmethyl)-4-isopropoxybenzamide utilizes a furan-2-yl attachment via a methylene linker . In the target, the furan oxygen is meta to the point of attachment to the propan-2-amine chain, projecting the heterocycle in a different orientation and altering hydrogen bond acceptor geometry compared to the ortho-like furan-2-yl attachment. This regioisomeric difference is known from EP4 agonist patent structure-activity relationships to produce divergent receptor binding profiles, with furan-3-yl substitutions sometimes conferring selectivity advantages over furan-2-yl in benzamide series [1]. Additionally, the target compound lacks the benzylic methylene of N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide (CAS 2034454-86-7; MW 335.40), resulting in a 48.05 Da lower MW and reduced aromatic surface area .

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

4-Isopropoxybenzamide Core vs. Alternative 4-Substituted Benzamide Analogs: Lipophilic and Electronic Differentiation

The 4-isopropoxy substituent on the benzamide ring of the target compound provides a branched alkoxy group with moderate lipophilicity and hydrogen bond acceptor capacity. This contrasts with the 4-tert-butyl analog (CAS 1788674-45-2), which is a pure hydrocarbon lacking hydrogen bond acceptor capability at the 4-position, and with the 3-trifluoromethyl analog (CAS 1795491-58-5), which introduces strong electron withdrawal and fluorine-mediated effects . The 4-isopropoxy group also differs from the 2-chloro analog (CAS not retrieved) and 3-cyano analog in terms of both lipophilicity (estimated logP contribution of isopropoxy vs. Cl or CN) and electronic character [1]. Patent literature on benzamide FASN inhibitors [1] shows that 4-alkoxybenzamide derivatives exhibit distinct enzyme inhibition profiles compared to 4-alkyl or 4-halogenated benzamides, supporting the principle that the 4-isopropoxy group is not functionally interchangeable.

Physicochemical Profiling Drug Design Chemical Procurement

Recommended Application Scenarios for N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide Based on Structural Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Furan-3-yl-propan-2-amine Scaffold with 4-Isopropoxybenzamide

For medicinal chemistry teams exploring benzamide-based EP4 receptor agonists, FASN inhibitors, or other targets where patent literature indicates the relevance of furan-containing benzamides [1][2], this compound provides a specific combination of furan regioisomer (3-yl), chiral amine linker, and alkoxybenzamide substitution that is not available from alternative catalog entries. Using any other analog would alter the furan attachment geometry, linker length, or benzamide electronics, undermining SAR conclusions.

Chemical Probe and Tool Compound Development for Target Validation with Furan-3-yl Specificity

When a biological target shows preferential binding to furan-3-yl over furan-2-yl motifs (as hinted by EP4 agonist SAR in patent US 2008/0167377 A1 [1]), this compound serves as a starting scaffold for probe development. Its unique 4-isopropoxy group offers a handle for further derivatization while maintaining the critical furan-3-yl orientation.

Analytical Reference Standard for Differentiation of Furan Regioisomeric Benzamide Impurities

In quality control or impurity profiling of furan-containing benzamide active pharmaceutical ingredients, this compound can serve as a reference standard to distinguish furan-3-yl from furan-2-yl regioisomeric impurities, leveraging the distinct molecular weight and SMILES string (CC(Cc1ccoc1)NC(=O)c1ccc(OC(C)C)cc1) documented in Chemsrc .

Computational Modeling and Docking Studies Requiring a Defined Furan-3-yl Benzamide Template

Computational chemists needing a furan-3-yl-propan-2-amine benzamide template for docking or pharmacophore modeling can obtain this compound to generate experimental binding data, where the furan-3-yl orientation provides a distinct vector that cannot be reproduced by furan-2-yl or benzyl-linked analogs.

Quote Request

Request a Quote for N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.